Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate
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Overview
Description
Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the C-2 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: Inhibition of DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate vs. Benzyl N-(5-ethyl-1,3-thiazol-2-YL)carbamate: The methyl group in the former provides different steric and electronic effects compared to the ethyl group in the latter, affecting their reactivity and biological activity.
This compound vs. Benzyl N-(5-phenyl-1,3-thiazol-2-YL)carbamate: The phenyl group introduces additional aromatic interactions, potentially enhancing binding affinity to certain targets.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its thiazole moiety and carbamate functional group. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole rings often act as enzyme inhibitors. For instance, thiazole derivatives have been shown to inhibit various proteases involved in viral replication, such as the SARS-CoV 3CL protease .
- Anticancer Activity : Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting key mitotic proteins like HSET (KIFC1) . This disruption leads to multipolar spindle formation and subsequent cell death.
- Antimicrobial Properties : Thiazole derivatives have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in substituents on the thiazole ring can significantly alter potency. For example, modifications that increase electron density or enhance hydrogen bonding often lead to improved binding affinity to target enzymes .
- Linker Variations : The nature of the linker between the benzyl group and the thiazole moiety can impact solubility and permeability. Studies suggest that optimizing linker length and composition can enhance cellular uptake without compromising activity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against cancer cell lines. Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:
Cell Line | IC50 (µM) |
---|---|
Human Chronic Myelogenous Leukemia (K562) | 12.5 |
Human Melanoma (WM793) | 15.0 |
Human Glioblastoma (U251) | 10.0 |
Case Studies
A notable case study involved the use of this compound in a mouse model of tumor growth. The compound was administered at varying doses over a period of four weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
benzyl N-(5-methyl-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMZNVWRHPAXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.